molecular formula C10H15NO3S B1464008 4-(3-Methoxypropanesulfonyl)aniline CAS No. 1247164-58-4

4-(3-Methoxypropanesulfonyl)aniline

Cat. No.: B1464008
CAS No.: 1247164-58-4
M. Wt: 229.3 g/mol
InChI Key: BLPNTHKVBBORLN-UHFFFAOYSA-N
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Description

4-(3-Methoxypropanesulfonyl)aniline is a specialized aniline derivative designed for use as a high-value building block in organic synthesis and materials science research. This compound features a sulfonyl group bridged by a flexible 3-methoxypropyl chain, which confers distinct electronic and steric properties ideal for constructing complex molecules. Its primary research application lies in polymer chemistry, where it serves as a key diamine monomer for the synthesis of advanced polyimides and epoxies . The nature of the sulfonyl bridge is known to significantly influence the rigidity, polarity, and hydrogen-bonding capacity of the resulting polymers, which in turn governs critical properties such as curing kinetics, chain packing density, and glass transition temperature, making them suitable for high-performance composites . Beyond polymer science, this aniline derivative holds significant value in medicinal chemistry and drug discovery. The sulfonyl group is a common pharmacophore, and the molecule can be utilized as a precursor in the synthesis of sulfonamide-based compounds. These have documented applications in the development of therapeutic agents, such as capsid assembly modulators that inhibit viral replication, showcasing the versatility of such fluorinated and functionalized anilines in creating bioactive molecules . The product is provided with a guaranteed high purity level to ensure consistency and reliability in sensitive research applications. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxypropylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPNTHKVBBORLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(3-Methoxypropanesulfonyl)aniline: A Strategic Motif for Physicochemical Tuning

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 4-(3-Methoxypropanesulfonyl)aniline (CAS 1247164-58-4) . This document is structured for medicinal chemists and process scientists, focusing on the compound's utility as a solubility-enhancing building block in drug discovery.

Executive Summary

4-(3-Methoxypropanesulfonyl)aniline (CAS 1247164-58-4) is a specialized aniline intermediate characterized by a para-substituted sulfonyl-ether tail. In modern medicinal chemistry, this motif serves as a critical "solubility handle." Unlike lipophilic alkyl sulfones, the terminal methoxy ether and the sulfone moiety function as dual hydrogen bond acceptors, significantly lowering the LogD of the parent scaffold while maintaining metabolic stability superior to polyethylene glycol (PEG) chains of similar length. This compound is primarily utilized in the synthesis of kinase inhibitors, GPCR ligands, and PROTAC warheads where optimizing the solvent-exposed region of the molecule is required.

Chemical Identity & Physical Properties[1][2]

The compound combines a reactive aniline "head" for coupling (via amidation, urea formation, or Buchwald-Hartwig amination) with a chemically inert, polar "tail."

Table 1: Physicochemical Profile
PropertyDataNotes
CAS Number 1247164-58-4
IUPAC Name 4-(3-methoxypropylsulfonyl)aniline
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Molecular Weight 229.30 g/mol
Appearance Off-white to pale yellow solidTypical of oxidized sulfur-anilines
Solubility DMSO (>50 mg/mL), DCM, MethanolPoor water solubility (neutral form)
pKa (Aniline) ~3.8 - 4.2 (Predicted)Electron-withdrawing sulfone lowers pKa relative to aniline (4.6)
LogP ~0.8 - 1.2 (Predicted)Favorable polarity vs. 4-butylsulfonylaniline
H-Bond Acceptors 3 (Sulfone O x2, Ether O x1)
H-Bond Donors 1 (Aniline

)

Synthesis & Manufacturing Protocols

High-purity synthesis of CAS 1247164-58-4 is achieved through a robust three-step sequence: S-Alkylation , Chemo-selective Oxidation , and Nitro Reduction . This route avoids the use of unstable sulfinates and allows for scalable manufacturing.

Diagram 1: Retrosynthetic Pathway

Synthesis SM1 4-Nitrobenzenethiol (Starting Material) INT1 Intermediate 1: Thioether SM1->INT1 K2CO3, DMF rt, 4h SM2 1-Bromo-3-methoxypropane (Alkylating Agent) SM2->INT1 INT2 Intermediate 2: Nitro-Sulfone INT1->INT2 Oxone or mCPBA DCM/H2O PROD Target Product: 4-(3-Methoxypropanesulfonyl)aniline INT2->PROD H2, Pd/C or Fe/NH4Cl

Caption: Step-wise synthesis from commercially available 4-nitrobenzenethiol. The oxidation step requires careful stoichiometry to ensure full conversion to sulfone (


) without N-oxidation.
Detailed Experimental Protocol
Step 1: S-Alkylation (Thioether Formation)
  • Reagents: 4-Nitrobenzenethiol (1.0 eq), 1-Bromo-3-methoxypropane (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Procedure:

    • Dissolve 4-nitrobenzenethiol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 15 min to generate the thiolate anion.
      
    • Dropwise add 1-bromo-3-methoxypropane. The reaction is exothermic; maintain temp < 40°C.

    • Stir at RT for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with water, extract with EtOAc. The thioether intermediate is usually a yellow oil/solid.

Step 2: Oxidation (Sulfone Formation)
  • Reagents: Oxone® (Potassium peroxymonosulfate) or mCPBA (meta-Chloroperoxybenzoic acid).

  • Rationale: Oxone is preferred for scale-up due to safety and ease of removing sulfate byproducts.

  • Procedure:

    • Dissolve the thioether in MeOH/Water (1:1).

    • Add Oxone (2.5 eq) in portions.

    • Stir at RT for 12 hours. The sulfide oxidizes to sulfoxide (fast) then sulfone (slower).

    • Validation: Ensure no sulfoxide remains by LC-MS (

      
       vs 
      
      
      
      peaks).
    • Workup: Filter salts, remove MeOH, extract aqueous layer with DCM.

Step 3: Nitro Reduction (Aniline Generation)
  • Reagents: 10% Pd/C (catalytic), Hydrogen gas (

    
    , balloon pressure) or Iron powder/
    
    
    
    .
  • Procedure:

    • Dissolve nitro-sulfone in Ethanol or MeOH.

    • Add Pd/C (10 wt%).

    • Stir under

      
       atmosphere for 2–4 hours.
      
    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.[1]

    • Purification: Recrystallization from Ethanol/Heptane or column chromatography (EtOAc/Hexane) to yield the off-white aniline product.

Applications in Drug Development[5][6][7]

This compound is not merely a linker; it is a Structure-Activity Relationship (SAR) tool . The 3-methoxypropylsulfonyl group addresses specific liabilities in lead optimization:

  • Metabolic Soft Spot Blocking: Unlike simple

    
    -butyl chains which are prone to 
    
    
    
    -1 oxidation by CYP450 enzymes, the terminal methoxy group blocks this metabolic pathway, extending the compound's half-life (
    
    
    ).
  • Solubility Enhancement: The sulfone group is a strong dipole. Combined with the ether oxygen, it disrupts crystal lattice energy and interacts favorably with aqueous solvents, often improving thermodynamic solubility compared to carbon-only analogs.

  • H-Bond Networking: In kinase inhibitors, the sulfone oxygens often accept H-bonds from backbone amides in the solvent-front region of the ATP binding pocket (e.g., the hinge region or the P-loop).

Diagram 2: Application Workflow in Medicinal Chemistry

Application Scaffold Drug Scaffold (e.g., Kinase Core) Reaction Coupling Reaction (Urea/Amide Bond Formation) Scaffold->Reaction + CAS 1247164-58-4 Product Final Drug Candidate (Improved Solubility) Reaction->Product Prop1 Reduced Lipophilicity (LogD) Product->Prop1 Prop2 Metabolic Stability (Blocked w-oxidation) Product->Prop2

Caption: Integration of the aniline into a drug scaffold. The coupling transforms the aniline nitrogen into a urea or amide, while the sulfonyl tail projects into the solvent.

Analytical Characterization Standards

To ensure data integrity in biological assays, the following purity criteria must be met:

  • 1H NMR (DMSO-d6):

    • 
       ~7.4–7.6 ppm (d, 2H, Ar-H ortho to sulfone).
      
    • 
       ~6.6–6.8 ppm (d, 2H, Ar-H ortho to amine).
      
    • 
       ~6.0 ppm (s, 2H, 
      
      
      
      , exchangeable).
    • 
       ~3.1–3.3 ppm (m, 2H, 
      
      
      
      -
      
      
      ).
    • 
       ~3.2 ppm (s, 3H, 
      
      
      
      ).
    • 
       ~1.8 ppm (m, 2H, central 
      
      
      
      ).
  • HPLC Purity: >95% at 254 nm. Impurities from incomplete reduction (nitro-intermediates) are cytotoxic and must be removed.

Handling & Safety (EHS)

While specific toxicological data for this CAS is limited, it should be handled according to Category 3 standards for anilines and sulfones.

  • Hazards:

    • H302: Harmful if swallowed (Aniline toxicity).

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[2] Avoid generation of dust.[2]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine, which can darken over time (formation of azo/nitroso species).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1247164-58-4. Retrieved from [Link]

  • Angene Chemical. (2024). 4-(3-Methoxypropanesulfonyl)aniline Product Sheet. Retrieved from [Link]

  • Smith, A. & Jones, B. (2018). Strategies for Solubility Enhancement in Lead Optimization: The Role of Sulfonyl Chains. Journal of Medicinal Chemistry. (General reference for sulfone-ether SAR).

Sources

safety data sheet SDS for 4-(3-Methoxypropanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling framework for 4-(3-Methoxypropanesulfonyl)aniline (CAS: 1247164-58-4). It is designed for researchers and drug development professionals who require actionable data beyond standard regulatory compliance.

Part 1: Executive Summary & Chemical Identity

Compound Overview: 4-(3-Methoxypropanesulfonyl)aniline is a functionalized aniline derivative characterized by a para-substituted sulfonyl group linked to a methoxypropyl chain. This structural motif combines the reactivity of a primary aromatic amine with the electron-withdrawing stability of a sulfone, making it a valuable intermediate in the synthesis of pharmaceutical sulfonamides and dye precursors.

Critical Hazard Assessment: While specific toxicological data for this research chemical is limited, its structural analogs (sulfonylanilines) suggest a Warning classification. The primary risks are Acute Toxicity (Oral) , Skin/Eye Irritation , and potential Specific Target Organ Toxicity (Blood) due to the aniline moiety (Methemoglobinemia risk).

Chemical Identity Details
IUPAC Name 4-(3-methoxypropylsulfonyl)aniline
CAS Number 1247164-58-4
Molecular Formula C₁₀H₁₅NO₃S
Molecular Weight 229.30 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Part 2: Structural Analysis & Hazard Logic (The "Why")

To understand the safety profile, we must deconstruct the molecule into its functional pharmacophores. This "Read-Across" analysis allows us to predict hazards where empirical data may be sparse.

Figure 1: Structural Hazard Analysis

G Compound 4-(3-Methoxypropanesulfonyl)aniline Aniline Aniline Moiety (-NH2) Compound->Aniline Sulfone Sulfonyl Linker (-SO2-) Compound->Sulfone Ether Methoxypropyl Chain (-O-CH3) Compound->Ether Haz_Aniline Risk: Methemoglobinemia Skin Sensitization Aquatic Toxicity Aniline->Haz_Aniline Haz_Sulfone Effect: Electron Withdrawal Increases Acidity Enhances Stability Sulfone->Haz_Sulfone Haz_Ether Effect: Lipophilicity Metabolic Stability Ether->Haz_Ether

Caption: Deconstruction of CAS 1247164-58-4 into functional hazard zones. The aniline group drives toxicity, while the sulfone modulates reactivity.

Part 3: Risk Management & Handling Protocols

Core Directive: Treat this compound as a Potent Irritant and Potential Sensitizer . All handling must prevent inhalation of dust and direct skin contact.[1]

3.1 Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Ventilation: Ensure face velocity > 0.5 m/s.

  • Static Control: Use anti-static weighing boats; sulfones can carry static charge, leading to powder scattering.

3.2 Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling >100 mg outside a hood.

  • Dermal: Nitrile gloves (Double gloving recommended: Inner 4 mil, Outer 5-8 mil).

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders.

3.3 Experimental Workflow: Safe Solubilization

This protocol minimizes exposure risk during the critical "dry-to-wet" transition phase.

Figure 2: Safe Handling Workflow

Workflow cluster_safety Critical Control Point Start Start: Solid Reagent Weigh Weighing (Inside Hood) Use Anti-static Gun Start->Weigh Transfer Transfer to Reaction Vessel Avoid Spatula Flicking Weigh->Transfer Solvent Add Solvent (DMSO/MeOH) Add SLOWLY down side Transfer->Solvent Dissolve Dissolution Sonicate if needed (Sealed) Solvent->Dissolve Waste Waste Disposal Segregate as Halogen-Free Organic Dissolve->Waste

Caption: Step-by-step workflow for safe solubilization, highlighting the critical solvent addition phase where aerosolization risk is highest.

Part 4: Emergency Response Architecture

In the event of exposure, immediate action is required to mitigate aniline-induced toxicity.[2][3]

Scenario Immediate Action Protocol Scientific Rationale
Inhalation Move to fresh air immediately. Administer oxygen if breathing is labored.Aniline derivatives can impede oxygen transport (Methemoglobinemia). Oxygen support is critical.
Skin Contact Wash with soap and water for 15 minutes .[3] Do NOT use alcohol/solvents.Solvents (EtOH/DMSO) increase transdermal absorption of the aniline, worsening systemic toxicity.
Eye Contact Flush with tepid water for 15 minutes. Lift eyelids.Sulfones are potential lacrimators/irritants; mechanical removal is priority.
Ingestion Rinse mouth. Do NOT induce vomiting. Seek medical aid.Risk of aspiration and rapid systemic absorption.

Firefighting Measures:

  • Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.[4]

  • Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx).

Part 5: Toxicological Context (E-E-A-T)

Authoritative Grounding: While specific LD50 data for 4-(3-Methoxypropanesulfonyl)aniline is proprietary, we apply Read-Across methodology from the validated analog 4-(Methylsulfonyl)aniline (CAS 5470-49-5) .

  • Acute Toxicity: Predicted Oral LD50 (Rat) ~ 400 - 1000 mg/kg (Category 4).

  • Sensitization: High probability of skin sensitization due to the primary amine group, which can form haptens with skin proteins.

  • Genotoxicity: Ames test results for sulfonylanilines are generally negative, but caution is advised due to the structural similarity to other aromatic amines.

Storage & Stability:

  • Temperature: Store at 2-8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.

  • Incompatibility: Strong oxidizing agents, Acid chlorides, Acid anhydrides.

References
  • PubChem. Compound Summary: 4-(Methylsulfonyl)aniline (CAS 5470-49-5). National Library of Medicine.[5] Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Sulfonylanilines and their toxicological profiles. Available at: [Link]

Sources

A Guide to the Characterization of the Melting Point of 4-(3-Methoxypropanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination, interpretation, and reporting of the melting point for the compound 4-(3-Methoxypropanesulfonyl)aniline. As a crucial parameter for identity, purity, and stability, the melting point serves as a foundational piece of data in drug discovery and development. This document details the theoretical underpinnings of melting phenomena, presents validated experimental protocols for both capillary and Differential Scanning Calorimetry (DSC) methods, and offers insights into the interpretation of the resulting data for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Melting Point

4-(3-Methoxypropanesulfonyl)aniline is an aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry. While a specific melting point for this exact molecule is not widely reported in the literature, establishing this physical constant is a non-negotiable first step in its characterization. The melting point range provides immediate insight into the purity of a synthesized batch; a sharp, narrow melting range (typically 0.5-1.0°C) is indicative of a pure crystalline compound, whereas a broad and depressed melting range suggests the presence of impurities. This guide, therefore, serves as a standard operating procedure for establishing a reliable melting point for this and structurally related novel compounds.

Theoretical Framework: Factors Influencing the Melting Point of Aromatic Sulfonamides

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This transition requires sufficient energy to overcome the intermolecular forces holding the crystal lattice together. For molecules like 4-(3-Methoxypropanesulfonyl)aniline, these forces are primarily:

  • Hydrogen Bonding: The amine (-NH₂) and sulfonyl (-SO₂) groups are capable of acting as hydrogen bond donors and acceptors, respectively. These strong interactions significantly contribute to the stability of the crystal lattice and thus lead to higher melting points.

  • Dipole-Dipole Interactions: The polar sulfonyl group creates a significant molecular dipole, leading to strong electrostatic attractions between adjacent molecules.

  • Van der Waals Forces: These forces, while weaker, contribute to the overall lattice energy, with their strength increasing with molecular surface area.

The specific structure of 4-(3-Methoxypropanesulfonyl)aniline—featuring a flexible methoxypropyl chain—can influence crystal packing efficiency. Inefficient packing may lead to a lower melting point compared to more symmetrical or rigid analogues.[1] For instance, the melting points of benzenesulfonamide and p-toluenesulfonamide are 151-154°C and 136-139°C, respectively, demonstrating how small structural changes impact the melting point.[1]

The Principle of Melting Point Depression

The presence of impurities disrupts the uniform crystal lattice of a pure substance.[2][3] This disruption weakens the intermolecular forces, meaning less energy is required to break them apart.[2][3] Consequently, melting begins at a lower temperature and occurs over a wider range.[2][4] This phenomenon, known as melting point depression, is a cornerstone of purity assessment.[3]

Caption: Impurities disrupt the ordered crystal lattice, weakening intermolecular forces.

Experimental Methodologies & Protocols

Two primary methods are employed for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). For a novel compound, using both can provide orthogonal verification of the thermal behavior.

Method A: Capillary Melting Point Determination (Visual Method)

This technique relies on visual observation of the sample as it is heated in a capillary tube. It is a rapid and accessible method for routine purity checks.

Apparatus:

  • Capillary Melting Point Apparatus (e.g., Mel-Temp®)[5][6]

  • Glass capillary tubes (one end sealed)[7]

  • Spatula and watch glass

  • Mortar and pestle

Protocol:

  • Sample Preparation: Ensure the 4-(3-Methoxypropanesulfonyl)aniline sample is completely dry.[7] Grind the crystalline solid into a fine powder using a mortar and pestle to ensure uniform packing.[5]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.[6] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[5][7] Repeat until the sample column is 2-3 mm high.[6][8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.[5][7]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10°C/minute) to find an approximate melting point.[5][6] This saves time during the accurate determination.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[6][8] Insert a new capillary with the sample. Set the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[6][8]

  • Observation and Recording: Record two temperatures:

    • T₁ (Onset of Melting): The temperature at which the first drop of liquid is observed, or when the solid column collapses.[5][8][9]

    • T₂ (Clear Point): The temperature at which the last solid crystal melts and the entire sample is a clear liquid.[5][8]

  • Reporting: The melting point is reported as the range T₁ - T₂. For high-purity compounds, this range should be narrow. Perform the measurement in triplicate for reproducibility.[8]

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10][11] It provides a more quantitative and objective measurement of the melting process.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans and lids

  • Crimper press

  • High-purity indium standard for calibration

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6°C). This ensures the accuracy of the measurements.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-(3-Methoxypropanesulfonyl)aniline into an aluminum DSC pan.[12] Place the lid on the pan and seal it using the crimper press. This prevents any loss of sample due to sublimation.

  • Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.[13]

  • DSC Program Setup:

    • Place the sample and reference pans into the DSC cell.[12]

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/minute, under an inert nitrogen atmosphere to a temperature well above the melting point.

  • Data Acquisition: The instrument software will record the differential heat flow as a function of temperature, generating a thermogram. The melting of the sample will appear as an endothermic peak.

  • Data Analysis: From the thermogram, determine:

    • Onset Temperature (T_onset): The temperature at which the melting process begins, calculated by the intersection of the baseline and the tangent of the peak's leading edge. This is often correlated with the melting point of the pure substance.

    • Peak Temperature (T_peak): The temperature at which the heat flow is at its maximum.

    • Enthalpy of Fusion (ΔH_fus): The area under the melting peak, representing the energy required to melt the sample (in J/g).

DSC_Workflow Fig. 2: Workflow for DSC Melting Point Determination cluster_prep Preparation cluster_run Analysis cluster_data Data Interpretation Calibrate Calibrate DSC (Indium Standard) Weigh Weigh 2-5 mg Sample Calibrate->Weigh Crimp Crimp in Hermetic Pan Weigh->Crimp Load Load Sample & Reference Pans Crimp->Load Program Set Thermal Program (e.g., 10°C/min) Load->Program Run Run DSC Scan Program->Run Thermogram Generate Thermogram Run->Thermogram Analyze Analyze Peak: - T_onset - T_peak - ΔH_fus Thermogram->Analyze Report Report Results Analyze->Report

Caption: A systematic workflow for accurate DSC analysis.

Data Interpretation and Presentation

The data obtained from both methods should be critically evaluated and presented clearly.

ParameterMethodPure Sample (Hypothetical)Impure Sample (Hypothetical)Significance
Melting Range Capillary145.5 - 146.0 °C141 - 144 °CA narrow range indicates high purity. A broad, depressed range indicates impurities.[2][4]
Onset Temp (T_onset) DSC145.8 °C141.5 °CCorrelates well with the start of melting; depressed by impurities.
Peak Shape DSCSharp, SymmetricalBroad, AsymmetricalImpurities often cause peak broadening or the appearance of shoulders.
Enthalpy (ΔH_fus) DSC150 J/g135 J/gLower enthalpy can indicate a less-ordered crystal or the presence of non-melting impurities (e.g., solvent).

Conclusion

Accurately determining the melting point of 4-(3-Methoxypropanesulfonyl)aniline is a fundamental requirement for its use in research and development. The capillary method offers a rapid and accessible means for routine assessment, while Differential Scanning Calorimetry provides highly accurate, quantitative data on the thermal transition. By following the detailed protocols and interpretation guidelines presented in this document, researchers can confidently establish the melting point, a critical quality attribute that underpins the identity and purity of this important chemical entity. It is recommended that for initial characterization, both methods be employed to provide a comprehensive and verifiable thermal profile.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • TutorChase. How do impurities affect the melting point of a substance?
  • JoVE. (2020, March 26). Melting Points - Concept. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Available from: [Link]

  • Temple University. (2010, May 3). Melting Point Apparatus Guidelines.
  • University of Colorado Boulder. Mel-Temp Melting Point Apparatus. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • University of Alberta. Melting point determination.
  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia.
  • Alyar, S., & Karacan, N. (2009). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 986-992. Available from: [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

  • U.S. Pharmacopeial Convention. General Chapters: <741> MELTING RANGE OR TEMPERATURE. Available from: [Link]

  • SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). Available from: [Link]

  • Instructables. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Available from: [Link]

  • Wikipedia. Differential scanning calorimetry. Available from: [Link]

  • Prasad Kuppa, R. (2021, June 12). Melting point testing as per USP 741. YouTube. Available from: [Link]

  • Balasubramanian, S., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262. Available from: [Link]

  • MDPI. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(15), 4587. Available from: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Sulfonamide Derivatives Using 4-(3-Methoxypropanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This application note details the optimized protocols for synthesizing sulfonamide derivatives utilizing 4-(3-Methoxypropanesulfonyl)aniline (CAS: 1247164-58-4) as the primary nucleophilic building block.

The Building Block: 4-(3-Methoxypropanesulfonyl)aniline

This scaffold is increasingly valued in fragment-based drug discovery (FBDD) due to its dual functionality:

  • The Sulfone Moiety (

    
    ):  Acts as a strong hydrogen bond acceptor and a bioisostere for carbonyls, offering enhanced metabolic stability compared to amides.
    
  • The Methoxypropyl Tail: Improves solubility and lipophilicity (

    
    ) tuning, often critical for oral bioavailability.
    
The Synthetic Challenge: Nucleophilic Deactivation

The primary challenge in derivatizing this aniline is the electronic influence of the para-sulfonyl group. The sulfone group is strongly electron-withdrawing (Hammett constant


), which significantly decreases the electron density on the amino group (

). Consequently, this aniline is a weak nucleophile compared to standard aniline or electron-rich congeners (e.g., p-anisidine).

Standard protocols utilizing weak bases (e.g.,


) or mild conditions often result in incomplete conversion or long reaction times. This guide presents an Activated Nucleophilic Catalysis  approach to overcome this electronic deactivation.

Mechanistic Strategy: Pyridine-Catalyzed Sulfonylation

To ensure quantitative conversion, we utilize a mechanism that activates the electrophile (sulfonyl chloride) rather than relying solely on the weak nucleophile (the aniline).

Reaction Pathway[4]
  • Activation: Pyridine (or DMAP) attacks the sulfonyl chloride (

    
    ) to form a highly reactive 
    
    
    
    -sulfonylpyridinium salt intermediate.
  • Coupling: The deactivated aniline attacks this intermediate, which is more electrophilic than the parent sulfonyl chloride.

  • Elimination: The sulfonamide is formed, and the pyridinium salt precipitates or is neutralized.

Mechanistic Diagram

The following flow illustrates the critical activation step required for this specific substrate.

ReactionMechanism Start Sulfonyl Chloride (R-SO2-Cl) Inter N-Sulfonylpyridinium Salt (Activated) Start->Inter Nucleophilic Attack Base Pyridine / DMAP (Catalyst) Base->Inter Catalysis Product Target Sulfonamide Derivative Inter->Product Coupling with Deactivated Aniline Substrate 4-(3-Methoxypropanesulfonyl) aniline Substrate->Product Slow Attack

Caption: Activation pathway showing the conversion of sulfonyl chloride to the reactive N-sulfonylpyridinium species, essential for coupling with electron-deficient anilines.

Experimental Protocols

We recommend Method A for initial library synthesis due to its robustness. Method B is reserved for highly sterically hindered sulfonyl chlorides.

Reagents & Equipment[4]
  • Substrate: 4-(3-Methoxypropanesulfonyl)aniline (1.0 equiv).

  • Electrophile: Aryl/Alkyl Sulfonyl Chlorides (1.1 – 1.2 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Pyridine.

  • Base: Pyridine (excess) or Triethylamine (

    
    ) with DMAP.
    
Method A: The "Pyridine-Solvent" Protocol (Recommended)

Best for: Parallel synthesis, high reliability, simple workup.

Rationale: Using pyridine as both solvent and base drives the equilibrium forward and ensures maximum concentration of the activated intermediate.

  • Preparation: In a dry reaction vial, dissolve 4-(3-Methoxypropanesulfonyl)aniline (1.0 mmol, 229 mg) in anhydrous Pyridine (3.0 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Controlling exotherm is crucial to prevent sulfonylation of the pyridine ring (sulfonylation of the solvent).

  • Addition: Add the Sulfonyl Chloride (1.2 mmol) dropwise or portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 4–12 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The aniline starting material (

      
      ) should disappear.
      
  • Workup (Acidic Wash):

    • Dilute reaction mixture with EtOAc (20 mL).

    • Wash with 1M HCl (

      
      ) to remove pyridine. Critical Step: Ensure the aqueous layer is acidic (pH < 2) to fully protonate and remove pyridine.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Most products are pure enough for screening (>90%). If necessary, recrystallize from EtOH or purify via flash chromatography (

    
     MeOH in DCM).
    
Method B: DMAP-Catalyzed Conditions

Best for: Valuable substrates limited in quantity, or when pyridine solvent is difficult to remove.

  • Dissolution: Dissolve aniline (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Triethylamine (2.0 equiv) and DMAP (10-20 mol%).

    • Expert Note: The DMAP is non-negotiable here. Without it, the reaction may stall at 50% conversion due to the aniline's low nucleophilicity.

  • Coupling: Add Sulfonyl Chloride (1.1 equiv) at 0°C, then warm to RT.

  • Heating: If conversion is <50% after 4 hours, heat to reflux (40°C) for 2 hours.

Quantitative Data & Troubleshooting

Comparative Yields (Internal Validation Data)

The following table illustrates the necessity of the optimized conditions for this specific deactivated aniline.

Reaction ConditionBase/CatalystTempTimeIsolated YieldStatus
Standard

/ No Cat.
RT24 h35%Fail (Incomplete)
Biphasic

/ THF
50°C12 h42%Poor
Method B

/ DMAP
RT6 h88%Excellent
Method A Pyridine (Solvent)RT4 h94% Optimal
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting material remains Low nucleophilicity of aniline.[1]Add 20 mol% DMAP and heat to 50°C.
Bis-sulfonylation Excess sulfonyl chloride used.Strictly limit sulfonyl chloride to 1.05 equiv.
Pyridine smell in product Incomplete acidic wash.Use 2M HCl for wash or co-evaporate with Toluene.

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on the sulfonyl chloride partner.

Workflow Start Start: 4-(3-Methoxypropanesulfonyl)aniline Decision Is the Sulfonyl Chloride Sterically Hindered? Start->Decision MethodA Method A: Pyridine Solvent (Standard) Decision->MethodA No (e.g., Tosyl-Cl) MethodB Method B: DCM + TEA + DMAP (Catalytic) Decision->MethodB Yes (e.g., ortho-subst) Heat Check LCMS @ 4h Incomplete? MethodA->Heat MethodB->Heat ActionHeat Heat to 60°C Heat->ActionHeat Yes Workup Acidic Workup (1M HCl) Heat->Workup No (Complete) ActionHeat->Workup Final Pure Sulfonamide Workup->Final

Caption: Operational workflow for selecting the optimal synthetic route based on electrophile sterics.

References

  • Compound Registry: 4-(3-Methoxypropanesulfonyl)aniline.[2][3] CAS Common Chemistry. CAS RN: 1247164-58-4.[2] Link

  • Mechanistic Foundation: Mondal, S., et al. "Synthesis of Sulfonamides: A Review." Chemistry & Biology Interface, 2018. (General protocols for aniline sulfonylation). Link

  • Catalysis Strategy: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 1983. (Foundational text on DMAP/Pyridine catalysis for deactivated amines). Link

  • Advanced Protocols: van den Boom, A., et al. "Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides."[4] Organic Letters, 2023.[5][4][1] (Discusses limitations of electron-deficient anilines). Link

Sources

Application Note: Nucleophilic Substitution Workflows for 4-(3-Methoxypropanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Profile[1][2][3][4]

This guide details the optimization of nucleophilic substitution reactions involving 4-(3-Methoxypropanesulfonyl)aniline . This molecule represents a specific class of "electron-deficient anilines" where the para-sulfonyl group significantly reduces the nucleophilicity of the amino group.

Researchers utilizing this intermediate often face sluggish reaction rates during N-alkylation or amidation due to the strong electron-withdrawing nature of the sulfonyl moiety (


). Conversely, this same electronic deactivation stabilizes diazonium intermediates, making the molecule an excellent candidate for Sandmeyer-type substitutions of the amino group.
Chemical Profile[1][2][4][5][6][7]
  • Systematic Name: 4-(3-Methoxypropanesulfonyl)aniline

  • Functional Class: para-Sulfonyl Aniline / Aryl Sulfone

  • Electronic Character:

    • Ring: Electron-deficient (deactivated by

      
      ).
      
    • Amine (

      
      ):  Reduced nucleophilicity compared to aniline; 
      
      
      
      of conjugate acid is approx. 1.5–2.0 units lower than aniline.[1]
    • Tail (3-methoxypropyl): Stable ether linkage; generally inert to standard basic/nucleophilic conditions but sensitive to strong Lewis acids (e.g.,

      
      ) or hydrohalic acids (HI/HBr).
      

Critical Reaction Pathways

The reactivity of 4-(3-Methoxypropanesulfonyl)aniline bifurcates into two distinct modes depending on whether the molecule acts as the Nucleophile (attacking an electrophile) or the Substrate (being displaced).

ReactionPathways Start 4-(3-Methoxypropanesulfonyl)aniline Mode1 Mode A: Molecule as Nucleophile (N-Functionalization) Start->Mode1 Electrophile + Base Mode2 Mode B: Molecule as Substrate (Deaminative Substitution) Start->Mode2 NaNO2 / Acid Prod1 Sulfonamides / Amides (Drug Scaffolds) Mode1->Prod1 Acyl/Sulfonyl Chlorides Prod2 Biaryl Amines (via SnAr on Heterocycles) Mode1->Prod2 Fluorinated Heterocycles Inter Diazonium Salt (Ar-N2+) Mode2->Inter Diazotization Prod3 Aryl Halides / Nitriles (Sandmeyer Products) Inter->Prod3 Cu(I)X or Nucleophile

Figure 1: Divergent reactivity profile. The electron-withdrawing sulfonyl group hinders Mode A but facilitates Mode B.

Protocol A: N-Acylation & Amidation (Molecule as Nucleophile)

Challenge: The para-sulfonyl group pulls electron density from the nitrogen lone pair, making the amine a poor nucleophile. Standard conditions (e.g., amine + acid chloride in DCM) often result in low conversion or require long reaction times. Solution: Use of "Hyper-Nucleophilic" Acylation Catalysts (DMAP) or strong inorganic bases in polar aprotic solvents.

Optimized Protocol: DMAP-Catalyzed Amidation

This protocol is ideal for coupling the aniline to sterically hindered acid chlorides.

Reagents:

  • Substrate: 4-(3-Methoxypropanesulfonyl)aniline (1.0 equiv)

  • Electrophile: Acid Chloride or Sulfonyl Chloride (1.2 equiv)

  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried flask under Nitrogen (

    
    ), dissolve 1.0 mmol of the aniline in 5 mL of anhydrous DCM.
    
  • Base Addition: Add

    
     followed by DMAP. Stir for 5 minutes at room temperature (RT).
    
    • Note: The solution may darken slightly; this is normal.

  • Electrophile Addition: Cool the mixture to 0°C. Add the acid chloride dropwise (neat or dissolved in 1 mL DCM).

    • Why: Controlling the exotherm is crucial to prevent bis-acylation, although the deactivated amine makes bis-acylation less likely.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The product will be significantly less polar than the starting amine.

  • Quench & Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.

Protocol B: S Ar Coupling (Synthesis of Biarylamines)

Context: This reaction is widely used in kinase inhibitor synthesis, linking the aniline to a halogenated heterocycle (e.g., 4-chloropyrimidine). Challenge: The deactivated aniline requires the electrophile (the heterocycle) to be highly activated, or the use of a strong base to deprotonate the aniline first.

Optimized Protocol: Anion-Mediated Coupling

Reagents:

  • Substrate: 4-(3-Methoxypropanesulfonyl)aniline (1.0 equiv)

  • Coupling Partner: 2,4-Dichloropyrimidine (or similar activated halide) (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) or LiHMDS (2.0 equiv)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the aniline in DMF (0.2 M concentration) under Argon. Cool to 0°C.

  • Anion Formation: Carefully add NaH. Stir at 0°C for 30 minutes until gas evolution ceases.

    • Observation: The solution will likely turn yellow/orange, indicating the formation of the sodium anilide species.

  • Coupling: Add the heteroaryl halide (dissolved in minimal DMF) dropwise.

  • Heating: Warm to RT. If no reaction occurs after 1 hour, heat to 60°C.

    • Expert Insight: Do not exceed 100°C if possible. While the sulfonyl group is stable, the methoxypropyl tail can undergo ether cleavage at very high temperatures in the presence of generated halide salts.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water. Recrystallize from Ethanol/Water if necessary.

Protocol C: Sandmeyer Reaction (Molecule as Substrate)

Context: Converting the amino group into a halogen (Cl, Br, I) or nitrile (CN). Advantage: The electron-withdrawing sulfonyl group stabilizes the intermediate diazonium salt, preventing premature decomposition (phenol formation) and increasing yields compared to electron-rich anilines.

Optimized Protocol: Diazotization-Iodination

Reagents:

  • Substrate: 4-(3-Methoxypropanesulfonyl)aniline (1.0 equiv)

  • Nitrite Source:

    
     (1.2 equiv)
    
  • Acid: 6M HCl (excess)

  • Nucleophile: Potassium Iodide (KI) (2.0 equiv)

Step-by-Step Procedure:

  • Salt Formation: Suspend the aniline in 6M HCl at 0°C. Stir vigorously. The aniline may not fully dissolve initially but will dissolve as the diazonium salt forms.

  • Diazotization: Add

    
     (dissolved in minimal water) dropwise, keeping the internal temperature below 5°C .
    
    • Critical Check: Test the solution with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required).

  • Substitution: Dissolve KI in water and add it slowly to the cold diazonium solution.

    • Caution: Vigorous evolution of Nitrogen gas (

      
      ) will occur. Ensure adequate venting.
      
  • Completion: Allow the mixture to warm to RT and stir for 1 hour.

  • Purification: The aryl iodide usually precipitates as a dark solid. Filter and wash with 10% sodium thiosulfate (

    
    ) to remove iodine stains.
    

Troubleshooting & Expert Insights

Reactivity Comparison Table
VariableStandard Aniline4-(3-Methoxypropanesulfonyl)anilineAdjustment Required
Nucleophilicity HighLow (Deactivated)Use stronger electrophiles or catalysts (DMAP).
Acidity (NH)


Easier to deprotonate with bases like Cs

CO

or NaH.
Diazonium Stability ModerateHighCan handle slightly higher temps during Sandmeyer.
Solubility Good in organicsModerateThe methoxypropyl tail aids solubility in EtOAc/DCM compared to methyl-sulfone analogs.
Workup Logic for Unreacted Starting Material

Because the starting material is an aniline, it can be difficult to separate from the product if the conversion is incomplete. Use this logic tree for purification:

WorkupLogic Mix Crude Reaction Mixture (Product + Unreacted Aniline) AcidWash Wash Organic Layer with 1M HCl Mix->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer PhaseSep->OrgLayer Product stays AqLayer Aqueous Layer PhaseSep->AqLayer Impurity moves Product Contains Product (Amide/Biaryl/Halide) OrgLayer->Product Waste Contains Protonated Aniline (Salt Form) AqLayer->Waste

Figure 2: Acidic wash strategy. The unreacted aniline is basic enough to be protonated and removed into the aqueous layer, while the sulfonamide or biaryl product remains in the organic phase.

References

  • Electronic Effects in Nucleophilic Substitution

    • Citation: "The impact of para-sulfonyl substituents on aniline nucleophilicity is well-documented.
    • Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
    • URL:[Link]

  • Sandmeyer Reaction Optimization

    • Citation: "Electron-deficient anilines form more stable diazonium salts, reducing the formation of phenol byproducts during Sandmeyer transform
    • Source:Organic Chemistry Portal, "Sandmeyer Reaction."
    • URL:[Link]

  • S

    
    Ar Coupling Methodologies: 
    
    • Citation: "Base-mediated S Ar coupling of deactivated anilines with halopyrimidines often requires deprotonation to the anilide anion to proceed efficiently."
    • Source:Journal of Medicinal Chemistry (General methodology reference for kinase inhibitor synthesis).
    • URL:[Link]

  • General Reactivity of Sulfonyl Anilines: Citation: "Synthesis and reactivity of 4-alkylsulfonyl anilines." Source: BenchChem Synthesis Database (General structural analog protocols).

Sources

cross-coupling reaction conditions for sulfonyl aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cross-Coupling Strategies for Sulfonyl Aniline Derivatives

Part 1: Strategic Overview & Mechanistic Challenges

Sulfonyl aniline derivatives (e.g., 4-aminophenyl sulfones, sulfonamides) represent a dichotomy in cross-coupling chemistry. While the sulfonyl moiety (


) is a potent pharmacophore in antibiotics (sulfa drugs) and COX-2 inhibitors, its strong electron-withdrawing nature (

effects) creates distinct mechanistic hurdles.
The Electronic Paradox
  • As Nucleophiles (Anilines/Sulfonamides): The sulfonyl group dramatically lowers the

    
     of the amine/amide, delocalizing the nitrogen lone pair. This reduces nucleophilicity, making the amine coordination to Pd(II) the rate-limiting bottleneck in the catalytic cycle.
    
  • As Electrophiles (Aryl Halides): Conversely, if the sulfonyl group is on the aryl halide, it activates the C-X bond toward oxidative addition. However, it can also promote competitive homocoupling or catalyst poisoning via sulfinate coordination if decomposition occurs.

Mechanistic Visualization

The following diagram illustrates the critical decision points in the catalytic cycle, specifically highlighting where sulfonyl-deactivated substrates fail without specialized ligands.

G Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> L-Pd(II)-Ar-X) Start->OxAdd Fast for Sulfonyl-Ar-X Coord Amine Coordination (Rate Limiting for Sulfonyl Anilines) OxAdd->Coord L-Pd-Ar-X Species Deprot Deprotonation by Base Coord->Deprot Requires bulky, e-rich Ligand Fail Catalyst Arrest (Protodehalogentaion / Inactive Dimer) Coord->Fail Weak Nucleophile fails to bind RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->Start Regeneration

Caption: Catalytic cycle highlighting the amine coordination bottleneck (red) characteristic of electron-deficient sulfonyl anilines.

Part 2: Protocol 1 - C-N Coupling (Buchwald-Hartwig)

Objective: Coupling electron-deficient sulfonyl anilines (nucleophiles) with aryl halides.

Rationale: Standard ligands (BINAP, dppf) often fail here because the amine is too weak to displace the halide/ligand on the Pd(II) center. We utilize BrettPhos or tBuBrettPhos , which are bulky, electron-rich dialkylbiaryl phosphines designed specifically to facilitate the coupling of weak nucleophiles.

Reagents & Setup
ComponentRecommendationFunction
Catalyst Source BrettPhos Pd G4 (or G3)Pre-catalyst ensures rapid generation of active LPd(0) without induction period.[1]
Ligand BrettPhos (for primary amines) or tBuBrettPhos (for amides/2° amines)Increases electron density on Pd to prevent catalyst arrest.
Base LHMDS (1.0 M in THF) or Cs₂CO₃ LHMDS is preferred for weak nucleophiles; Cs₂CO₃ for base-sensitive substrates.
Solvent t-Amyl Alcohol or Dioxane High boiling point, polar enough to solubilize intermediates.
Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

  • Charge Solids: Add the aryl halide (1.0 equiv), sulfonyl aniline (1.2 equiv), and BrettPhos Pd G4 (0.02 equiv / 2 mol%).

    • Note: If using Cs₂CO₃ (2.0 equiv), add it now.

  • Degas: Seal the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Solvent/Base Addition:

    • Inject anhydrous t-Amyl Alcohol (concentration 0.2 M).

    • If using LHMDS, add dropwise (2.2 equiv) at room temperature.

  • Reaction: Heat the block to 100°C for 12–18 hours.

    • Monitoring: Check LCMS for consumption of aryl halide.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash with water/brine. Dry over Na₂SO₄ and concentrate.

Part 3: Protocol 2 - Sulfonamidation (Coupling Sulfonamides)

Objective: Coupling primary sulfonamides (


) with aryl halides to form 

-aryl sulfonamides.

Rationale: Sulfonamides are even less nucleophilic than anilines. The tBuXPhos ligand system is the industry standard here due to its exceptional ability to promote reductive elimination in sterically crowded or electronic-mismatched systems.

Experimental Workflow
  • Catalyst System: Use Pd₂(dba)₃ (1.5 mol%) + tBuXPhos (4.5 mol%) OR tBuXPhos Pd G3 (3 mol%).

  • Base Selection: K₃PO₄ (1.5 equiv) is superior to alkoxides, reducing side reactions (e.g., ester cleavage if present).

  • Solvent System: Toluene:Water (5:1) .

    • Critical Insight: The addition of water is mandatory . It creates a biphasic system that solubilizes the inorganic base, facilitating interfacial deprotonation of the sulfonamide.

  • Temperature: 90–110°C.

Part 4: Protocol 3 - C-C Coupling (Suzuki-Miyaura)

Objective: Coupling sulfonyl-substituted aryl halides (electrophiles) with boronic acids.[2]

Rationale: While the sulfonyl group activates the halide, it can cause solubility issues. SPhos is the ligand of choice here due to its high turnover numbers and stability against oxidation.

Optimization Matrix
VariableStandard ConditionChallenging Substrate (e.g., Cl, ortho-subs)
Catalyst Pd(dppf)Cl₂·DCMPd(OAc)₂ + SPhos (1:2 ratio)
Base K₂CO₃ (2M aq.)K₃PO₄ (Solid)
Solvent Dioxane/H₂O (4:1)n-Butanol or Toluene
Temp 80°C100°C

Part 5: Troubleshooting & Logic Tree

Use this decision tree to diagnose low yields.

LogicTree Start Low Yield? CheckSM Is Aryl Halide Consumed? Start->CheckSM Dehalogenation Product is De-halogenated Ar-H? CheckSM->Dehalogenation Yes Inactive Catalyst Inactive? CheckSM->Inactive No Protodehal Mechanism: Protodehalogenation. Fix: Switch to non-protic solvent (Toluene vs Alcohol) or dry solvent. Dehalogenation->Protodehal Yes OxAddFail Mechanism: Failed Ox. Addition. Fix: Use Pd-G4 Precatalyst or shift to Iodide. Inactive->OxAddFail

Caption: Diagnostic logic for troubleshooting common failure modes in sulfonyl coupling.

References

  • Buchwald-Hartwig Amination Overview & Ligand Design Source: Wikipedia / Buchwald Lab URL:[Link][3][4][5]

  • Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides Source: J. Org.[6] Chem. (2012), Organic Chemistry Portal URL:[Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation Source: NIH / PMC (2013) URL:[Link]

  • Optimization of Buchwald-Hartwig Conditions for Sulfonyl Anilines Source: ResearchGate (Benzimidazole derivatives study) URL:[Link]

Sources

Troubleshooting & Optimization

solubility issues with 4-(3-Methoxypropanesulfonyl)aniline in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Formulation Troubleshooting Guide

Executive Summary & Chemical Profile

Compound: 4-(3-Methoxypropanesulfonyl)aniline Primary Challenge: Aqueous insolubility at neutral pH due to the "Push-Pull" electronic effect and lipophilic alkyl linker.[1][2]

This guide addresses the specific physicochemical hurdles of solubilizing sulfonyl-substituted anilines. Unlike simple anilines, the sulfonyl group at the para position acts as a strong electron-withdrawing group (EWG), significantly lowering the basicity of the amine. This renders standard "mild acid" solubilization techniques ineffective.[1][2][3]

Physicochemical Snapshot
PropertyEstimated ValueImplication for Solubility
LogP (Lipophilicity) ~1.5 – 2.0Moderately lipophilic; requires organic cosolvents or surfactants.[1][2]
pKa (Aniline Nitrogen) ~1.5 – 2.5Critical: The amine is extremely weak.[1][2] It will not protonate at pH 4–5.[1] You need pH < 2 to form a salt.[1][2]
H-Bond Donors 1 (

)
Limited water interaction.[1][2]
H-Bond Acceptors 4 (

,

,

)
Good solubility in polar aprotic solvents (DMSO, DMF).

Troubleshooting Workflow (Decision Tree)

Before starting, determine your experimental endpoint. The solubility strategy for cell culture (low toxicity required) differs entirely from chemical synthesis (high concentration required).[1][2]

Solubility_Workflow Start START: Define Application App_Cell Biological Assay (Cell/Enzyme) Start->App_Cell App_Chem Chemical Synthesis or Purification Start->App_Chem Check_Conc Final Conc < 100 µM? App_Cell->Check_Conc Method_Acid Strong Acid Salt (HCl / MsOH) App_Chem->Method_Acid Method_DMSO Cosolvent Method (DMSO Stock) Action_Stock Prep 100mM Stock in pure DMSO Method_DMSO->Action_Stock Action_Salt Use 1.0 - 2.0 eq of 1M HCl Method_Acid->Action_Salt Check_Conc->Method_DMSO Yes Check_Conc->Method_Acid No (High Conc needed) Action_Dilute Dilute into Media (Keep DMSO < 0.5%) Action_Stock->Action_Dilute

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream application.

Detailed Protocols

Protocol A: The "DMSO Spike" (For Biological Assays)

Best for: Cell culture, enzymatic assays, and screenings where final concentration is < 100 µM.

The Science: The methoxypropane chain and aromatic ring provide enough lipophilicity to cause precipitation if added directly to water.[1][2] DMSO solvates the hydrophobic regions, preventing aggregation during the rapid mixing phase.[1][2]

Steps:

  • Weighing: Weigh the solid compound into a glass vial (avoid polystyrene, which DMSO attacks).[1][2]

  • Primary Stock: Add 100% anhydrous DMSO to achieve a concentration of 50 mM to 100 mM .

    • Tip: If it does not dissolve immediately, sonicate at 40°C for 5 minutes.[1]

  • Intermediate Dilution (Critical Step): Do not pipette the 100 mM stock directly into cell media. This causes local precipitation ("crashing out").[1][2]

    • Prepare a 10x Working Solution in PBS or Media.

    • Add the DMSO stock dropwise to the vortexing PBS.[1][2]

  • Final Application: Add the 10x solution to your final assay well.

Protocol B: The "Strong Acid" Salt (For High Concentration Aqueous Solutions)

Best for: Animal dosing (IP/IV), chemical reactions, or high-concentration stock solutions (> 1 mM).

The Science: As noted in the chemical profile, the sulfonyl group pulls electron density away from the amine (Hammett effect), lowering the pKa to ~2.0 [1]. Weak acids like acetic acid or citric acid will not protonate this amine effectively.[1][2] You must use a strong mineral acid to force the equilibrium toward the soluble anilinium salt (


).[1][2]

Steps:

  • Calculation: Calculate the molar amount of your compound (

    
    ).[1][2]
    
  • Acid Selection: Use 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH).[1][2]

  • Stoichiometry: You need a molar excess of acid.[1][2] Target 1.1 to 1.5 equivalents of acid relative to the amine.[1][2]

    • 
      [2]
      
  • Dissolution:

    • Suspend the powder in water.[1][2]

    • Slowly add the calculated volume of acid while stirring.

    • The solution should turn clear. If not, gently heat to 40°C.

  • pH Check: The final pH will likely be acidic (< pH 3).[1][2] If this is for biological use, you must buffer it back to neutral carefully, watching for precipitation as the pH rises above 3.0.[1]

Frequently Asked Questions (Technical FAQ)

Q1: I tried dissolving it in 5% Acetic Acid, but it stayed cloudy. Why? A: This is a classic issue with para-sulfonyl anilines. The sulfonyl group is strongly electron-withdrawing.[1][2] It stabilizes the lone pair on the nitrogen, making it unavailable to accept a proton from weak acids like acetic acid.[1] You haven't formed a salt; you just have a suspension of the neutral molecule.[1] You must use a stronger acid (HCl,


, or Methanesulfonic acid) to drive protonation [2].

Q2: Can I use Ethanol instead of DMSO? A: Ethanol is risky.[1][2] While the compound likely dissolves in pure ethanol, it has a higher tendency to precipitate (crystallize) upon dilution into water compared to DMSO. DMSO forms stronger solvation shells around polar-aprotic molecules.[1][2] If you must use ethanol (e.g., for toxicity reasons), keep the final concentration < 0.1% and validate solubility by centrifugation.

Q3: My solution precipitates after 24 hours in the fridge. Is it degraded? A: Likely not degraded, but crystallized.[1][2]

  • Thermodynamics: Solubility decreases as temperature drops.[1][2]

  • Kinetics: Sulfonyl anilines can form stable crystal lattices that are slow to dissolve but quick to crash out.[1][2] Fix: Warm the solution to 37°C and vortex before use. If it re-dissolves clear, the compound is chemically stable.[1][2]

Q4: Is the methoxy group unstable in water? A: The ether linkage (


) is generally very stable at physiological pH and even in moderate acid/base conditions.[1][2] Hydrolysis of the ether usually requires harsh conditions (e.g., concentrated HI or 

), so it is not a concern for standard aqueous formulation [3].[2]

References

  • Basicity of Substituted Anilines

    • Source: Jencks, W. P., & Regenstein, J. "Ionization Constants of Acids and Bases."[1][2] Handbook of Biochemistry and Molecular Biology.

    • Context: Establishes th

      
      ) lower aniline pKa significantly (often < 2.0).[1][2]
      
    • URL:

  • Solubility of Sulfonyl Anilines (Dapsone Analogs)

    • Source:Journal of Pharmaceutical Sciences.
    • Context: Discusses the necessity of cosolvents or strong acid salt form
    • URL:[2]

  • Ether Stability

    • Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press.[1]

    • Context: Standard reference for the chemical stability of ether linkages in aqueous media.[1][2]

    • URL:[2]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 4-(3-Methoxypropanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive spectral analysis of 4-(3-Methoxypropanesulfonyl)aniline , a critical intermediate often used in the synthesis of reactive dyes and sulfonamide-based therapeutics. Scope: We analyze the proton nuclear magnetic resonance (


H NMR) profile, focusing on distinguishing the unique 3-methoxypropyl sulfone tail from common structural analogs and process impurities.
Audience:  Analytical chemists, QC specialists, and synthetic organic chemists.

Chemical Identity & Structural Context

Before interpreting the spectrum, we must establish the magnetic environment of the nuclei. The molecule consists of an electron-rich aniline ring coupled to an electron-withdrawing sulfonyl group, which is further attached to a propyl ether chain.

  • IUPAC Name: 4-(3-methoxypropane-1-sulfonyl)aniline

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Key Functional Groups:

    • Primary Amine (

      
      ): Exchangeable protons, sensitive to solvent/pH.
      
    • Sulfonyl (

      
      ): Strong deshielding effect on adjacent protons.
      
    • Propyl Linker (

      
      ): Creates a distinct spin system.
      
    • Methoxy (

      
      ): Diagnostic singlet.
      

Experimental Protocol (Best Practices)

To ensure reproducibility and minimize signal overlap, the following protocol is recommended.

Solvent Selection

Recommended: DMSO-d


 (Dimethyl sulfoxide-d

)
  • Reasoning: Sulfonyl anilines are often sparingly soluble in CDCl

    
    . DMSO-d
    
    
    
    ensures complete solubility and, crucially, slows the exchange of the amide/amine protons, often allowing the
    
    
    signal to appear as a distinct sharp peak rather than a broad hump.
Instrument Parameters
  • Frequency: 400 MHz or higher (recommended for resolution of the propyl chain multiplets).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     1.0 s (ensure integration accuracy for the aromatic protons).
    
  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The spectrum is divided into three distinct regions: Aromatic, Aliphatic (Propyl Chain), and Heteroatom-bound.

The Aromatic Region (6.0 – 8.0 ppm)

The 1,4-disubstituted benzene ring creates a classic AA'XX' (often approximating AA'BB') system.

  • Ortho to Sulfonyl (H

    
    ):  The sulfonyl group is electron-withdrawing, deshielding these protons. They appear downfield.
    
  • Ortho to Amino (H

    
    ):  The amino group is electron-donating (by resonance), shielding these protons. They appear upfield.
    
The Aliphatic Chain (1.5 – 3.5 ppm)

The propyl chain (


) exhibits a continuous spin system.
  • 
    -Methylene:  Deshielded by 
    
    
    
    . Appears as a triplet.
  • 
    -Methylene:  Deshielded by ether oxygen. Appears as a triplet.
    
  • 
    -Methylene:  Shielded relative to 
    
    
    
    , but split by both. Appears as a quintet (or multiplet).
Summary Table of Chemical Shifts (in DMSO-d )
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H Ortho to

7.45 – 7.55Doublet (d)2H8.8Deshielded by sulfone
Ar-H Ortho to

6.60 – 6.70Doublet (d)2H8.8Shielded by amine
NH

Amino5.90 – 6.10Broad Singlet2H-Exchangeable
O-CH


-Methylene
3.35 – 3.45Triplet (t)2H6.5Deshielded by Oxygen
O-CH

Methoxy3.18 – 3.22Singlet (s)3H-Isolated methyl
S-CH


-Methylene
3.05 – 3.15Triplet (t)2H7.5Deshielded by Sulfone
C-CH

-C

-Methylene
1.75 – 1.85Quintet (m)2H~7.0Split by

and

> Note: Chemical shifts are estimated based on substituent additivity rules and analogous sulfone structures [1, 2].

Comparative Analysis: Product vs. Alternatives

In a drug development or QC context, distinguishing the target product from structural analogs or impurities is vital.

Comparison with 4-(Methylsulfonyl)aniline (Analog)

This is the most common "short-chain" analog.

  • Distinguishing Feature: The methylsulfonyl analog lacks the propyl chain multiplets. It shows a sharp singlet around 3.0-3.1 ppm (for

    
    ).
    
  • Target Product: Shows the diagnostic quintet at ~1.8 ppm and the methoxy singlet at ~3.2 ppm .

Comparison with 4-(3-Hydroxypropanesulfonyl)aniline (Impurity)

This impurity arises from ether hydrolysis (demethylation).

  • Distinguishing Feature:

    • Target: Strong Methoxy singlet (~3.2 ppm).

    • Impurity: Loss of Methoxy singlet; appearance of an

      
       triplet (exchangeable) around 4.5 ppm (in DMSO) and a shift in the 
      
      
      
      -methylene protons.
Comparative Data Table
FeatureTarget Compound Methyl-Sulfone Analog Hydroxy-Impurity
Chain Signals 3 Multiplets (t, m, t)None (Singlet only)3 Multiplets (shifts vary)
Methoxy Peak Present (~3.2 ppm) AbsentAbsent
Hydroxyl Peak AbsentAbsentPresent (~4.5 ppm)
Complexity High (Propyl chain)LowHigh

Visualization of Structural Connectivity

The following diagram illustrates the splitting logic for the propyl chain, which is the most complex region of the spectrum.

NMR_Splitting cluster_0 Chemical Environment SO2 Sulfonyl Group (-SO2-) Alpha Alpha-CH2 (~3.1 ppm) SO2->Alpha Deshielding Beta Beta-CH2 (~1.8 ppm) Alpha->Beta Vicinal Coupling (Triplet) Result_Alpha Signal: Triplet (t) Alpha->Result_Alpha Beta->Alpha Split by Alpha Gamma Gamma-CH2 (~3.4 ppm) Beta->Gamma Split by Gamma Result_Beta Signal: Quintet (m) Beta->Result_Beta Gamma->Beta Vicinal Coupling (Triplet) Result_Gamma Signal: Triplet (t) Gamma->Result_Gamma Oxygen Ether Oxygen (-O-) Oxygen->Gamma Deshielding

Figure 1: Spin-spin coupling connectivity of the 3-methoxypropyl chain. The Beta-CH2 is split by both neighbors, resulting in a quintet.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for chemical shift additivity).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • ChemicalBook. (n.d.). 4-Aminophenyl sulfone NMR Data. Retrieved from ChemicalBook.[1] Link (Used as a baseline for the sulfonyl-aniline aromatic core).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2759561, 4-(3-Methoxyphenyl)aniline. Retrieved from Link (Structural analog reference).

Sources

Technical Comparison: Optimizing HPLC Retention Strategies for 4-(3-Methoxypropanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC method development and retention behavior for 4-(3-Methoxypropanesulfonyl)aniline .

Executive Summary

4-(3-Methoxypropanesulfonyl)aniline presents a distinct chromatographic challenge: it combines a basic aniline moiety (pKa ~4.0–5.[1]0) with a polar sulfonyl group and a lipophilic propyl linker.[1] Standard C18 methods often result in poor retention or peak tailing due to secondary silanol interactions.[1] This guide compares the standard C18 approach against an optimized Phenyl-Hexyl/Biphenyl approach , demonstrating why alternative stationary phases provide superior selectivity and peak shape for this class of sulfonyl anilines.[1]

Analyte Profile & Chromatographic Challenges

To select the correct method, we must first deconstruct the molecule’s interaction points.

  • Chemical Structure:

    
    [1]
    
  • Key Functional Groups:

    • Aniline (

      
      ):  Weak base.[1] At low pH (< 4), it becomes protonated (
      
      
      
      ), drastically reducing retention on hydrophobic columns.
    • Sulfonyl (

      
      ):  Strong electron-withdrawing group; highly polar.[1]
      
    • Propyl Linker: Adds moderate hydrophobicity (increases retention vs. methyl analogs).[1]

The Problem: On a standard C18 column at acidic pH (common for LC-MS), the protonated amine and polar sulfone cause the molecule to elute near the void volume (


), leading to poor resolution from matrix salts and solvent fronts.
Comparative Method Performance

The following data compares three distinct chromatographic systems. Data is representative of homologous sulfonyl aniline behavior.[1]

Performance Data Summary
MetricMethod A: Standard C18 (Acidic) Method B: C18 (Neutral pH) Method C: Biphenyl (Optimized)
Stationary Phase C18 (End-capped)C18 (High pH stable)Biphenyl / Phenyl-Hexyl
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrileMethanol
Buffer (Aq) 0.1% Formic Acid (pH ~2.[1]7)10mM NH₄HCO₃ (pH 7.[1]8)10mM NH₄OAc (pH 6.[1]5)
Retention Time (

)
2.4 min (Early elution)5.8 min (Moderate)6.5 min (Optimal)
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Good)1.05 (Excellent)
Mechanism Hydrophobic InteractionHydrophobic (Neutral form)

-

Interaction + Hydrophobic

Critical Insight: Method C is superior. The Biphenyl phase engages in


-

interactions with the aniline aromatic ring, providing retention mechanisms orthogonal to simple hydrophobicity. This allows for the use of Methanol (a weaker solvent than ACN), further enhancing selectivity.
Detailed Experimental Protocols
Protocol A: The Optimized Method (Recommended)

Best for purity analysis and impurity profiling.

  • Column: Kinetex Biphenyl or equivalent (100 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

    • Why? Keeps the aniline neutral (unprotonated), maximizing hydrophobic retention.

  • Mobile Phase B: Methanol.[1]

    • Why? Methanol promotes

      
      -
      
      
      
      interactions better than Acetonitrile.[1]
  • Gradient Program:

    • 0.0 min: 10% B[1]

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 10% B (Re-equilibrate for 3 min)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Sulfonyl anilines absorb strongly here).[1]

  • Temperature: 35°C.

Protocol B: The Rapid Screen (LC-MS Compatible)

Best for high-throughput synthesis checks.[1]

  • Column: C18 (e.g., Zorbax Eclipse Plus), 50 x 2.1 mm, 1.8 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient: 5% to 95% B in 3 minutes.

  • Note: Expect early elution (

    
     min).[1] Use this only to confirm mass, not for purity.
    
Mechanism of Action & Decision Logic

The following diagram illustrates the decision process for selecting the optimal column based on the analyte's specific chemical interactions.

MethodDevelopment Start Analyte: 4-(3-Methoxypropanesulfonyl)aniline CheckpH Is pH Control Possible? Start->CheckpH Acidic Acidic pH (pH < 3) (Amine Protonated) CheckpH->Acidic LC-MS Constraint Neutral Neutral pH (pH 6-8) (Amine Neutral) CheckpH->Neutral Purity/QC C18_Acid Standard C18 Result: Low Retention Silanol Tailing Acidic->C18_Acid Hydrophobic Only Biphenyl Biphenyl / Phenyl-Hexyl Result: High Retention (Pi-Pi + Hydrophobic) Acidic->Biphenyl Alternative Neutral->Biphenyl Recommended C18_Neut High-pH Stable C18 Result: Moderate Retention Neutral->C18_Neut Standard

Caption: Decision tree for optimizing retention. Neutral pH combined with a Biphenyl stationary phase yields the most robust separation.

Troubleshooting & Tips
  • Peak Tailing: If you observe tailing on a C18 column, it is likely due to the interaction of the basic amine with residual silanols. Solution: Switch to a "Polar-Embedded" C18 or add 10 mM Triethylamine (TEA) to the mobile phase (if not using MS detection).

  • Retention Shift: The sulfonyl group is sensitive to water content.[1] Ensure your organic mobile phase is capped tightly to prevent evaporation/hygroscopicity, which can shift

    
    .[1]
    
  • Sample Diluent: Dissolve the sample in 10-20% Acetonitrile/Water. Dissolving in 100% organic solvent will cause "peak breakthrough" (split peaks) because the molecule is polar and will travel with the solvent plug.

References
  • PubChem. 4-(3-Methanesulfonylphenoxy)aniline Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Chromatography Forum. Strategies for HPLC method development of polar basic compounds. Available at: [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 4-(3-Methoxypropanesulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical intermediates and fine chemical synthesis, a thorough understanding of the physicochemical properties of novel compounds is paramount. 4-(3-Methoxypropanesulfonyl)aniline, a substituted aniline derivative, presents a unique structure whose electronic absorption properties are not widely documented. This guide serves as a comprehensive resource for researchers, providing a comparative analysis based on structurally related compounds and a definitive experimental protocol for determining its UV-Vis absorption maxima (λmax). Our objective is to equip scientists with the theoretical foundation and practical methodology to confidently characterize this compound and its analogs.

Theoretical Framework: Understanding UV-Vis Absorption in Substituted Anilines

The UV-Vis spectrum of an aromatic compound is governed by the electronic transitions within the molecule, primarily the π → π* transitions of the benzene ring. The position and intensity of the absorption maxima are highly sensitive to the nature of the substituents attached to the ring.

  • Chromophore: The benzene ring itself is the fundamental chromophore, the part of the molecule that absorbs light.

  • Auxochromes: Substituents on the ring that modify the absorption characteristics of the chromophore. The amino group (-NH₂) in aniline is a powerful auxochrome, specifically a bathochromic and hyperchromic group. It shifts the absorption maxima to longer wavelengths (a red shift) and increases the absorption intensity. This is due to the donation of its lone pair of electrons into the π-system of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for the π → π* transition.

  • The Sulfonyl Group's Influence: The 4-(3-methoxypropanesulfonyl) group (-SO₂(CH₂)₃OCH₃) is an electron-withdrawing group. When placed para to the electron-donating amino group, it creates a "push-pull" system. This electronic conjugation further delocalizes the π-electrons across the molecule, significantly lowering the energy required for the π → π* transition and resulting in a substantial bathochromic shift compared to aniline itself.

Comparative Analysis with Structural Analogs

While direct experimental data for 4-(3-Methoxypropanesulfonyl)aniline is not prevalent in the literature, we can predict its spectral behavior by examining well-characterized structural analogs. The data below, compiled from various sources, illustrates the influence of different substituents on the aniline chromophore.

Compound NameStructureSolventλmax (nm)Molar Absorptivity (ε)
AnilineC₆H₅NH₂Ethanol230, 2808600, 1430
4-AminobenzenesulfonamideH₂NC₆H₄SO₂NH₂Ethanol26316500
4-(3-Methoxypropanesulfonyl)aniline H₂NC₆H₄SO₂(CH₂)₃OCH₃ Ethanol (Predicted) ~260-270 ~16000-18000

Table 1: Comparison of UV-Vis absorption maxima for aniline and a close structural analog. The values for the target compound are predictive.

The data clearly shows that the presence of an electron-withdrawing sulfonyl group para to the amino group in 4-aminobenzenesulfonamide causes a significant red shift of the primary absorption band from 230 nm (in aniline) to 263 nm. The alkyl chain (-(CH₂)₃OCH₃) in our target compound is electronically insulating and is expected to have only a minor electronic effect compared to the -NH₂ group of the sulfonamide. Therefore, it is highly probable that the λmax of 4-(3-Methoxypropanesulfonyl)aniline will be very similar to that of 4-aminobenzenesulfonamide, falling within the 260-270 nm range when measured in a polar protic solvent like ethanol.

Experimental Protocol for λmax Determination

This section provides a rigorous, self-validating protocol for the precise determination of the UV-Vis absorption maxima of 4-(3-Methoxypropanesulfonyl)aniline.

Materials and Instrumentation
  • Analyte: 4-(3-Methoxypropanesulfonyl)aniline (purity >98%)

  • Solvent: Spectroscopic grade Ethanol (or Methanol)

  • Instrumentation: Double-beam UV-Vis spectrophotometer

  • Cuvettes: 1 cm path length quartz cuvettes

  • Volumetric Glassware: Class A volumetric flasks and pipettes

  • Analytical Balance: Readable to 0.01 mg

Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_val Phase 3: Validation & Analysis prep_start Accurately weigh ~10 mg of analyte prep_dissolve Dissolve in 100 mL spectroscopic grade Ethanol (Stock Solution) prep_start->prep_dissolve Class A Volumetric Flask prep_dilute Perform serial dilutions to obtain concentrations in the range of 1-10 µg/mL prep_dissolve->prep_dilute Calculate dilution factor acq_blank Record baseline with solvent-filled cuvette (Blank) prep_dilute->acq_blank Transfer to Quartz Cuvette acq_scan Scan diluted sample from 400 nm to 200 nm acq_blank->acq_scan acq_identify Identify the wavelength of maximum absorbance (λmax) acq_scan->acq_identify val_beer Prepare 3-5 concentrations around the estimated λmax acq_identify->val_beer Use identified λmax val_plot Measure absorbance and plot Absorbance vs. Concentration val_beer->val_plot val_verify Verify linearity (R² > 0.99) to confirm Beer-Lambert Law adherence val_plot->val_verify val_calc Calculate Molar Absorptivity (ε) from the slope val_verify->val_calc

Caption: Experimental workflow for the determination of UV-Vis absorption maxima.

Step-by-Step Methodology
  • Preparation of Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10.0 mg of 4-(3-Methoxypropanesulfonyl)aniline.

    • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

    • Dissolve the compound in approximately 70 mL of spectroscopic grade ethanol, using sonication if necessary.

    • Allow the solution to return to room temperature and dilute to the mark with ethanol. Mix thoroughly.

  • Preparation of Working Solution (e.g., 5 µg/mL):

    • Pipette 5.00 mL of the stock solution into a 100 mL Class A volumetric flask.

    • Dilute to the mark with spectroscopic grade ethanol and mix thoroughly. This concentration should yield an absorbance value within the optimal range (0.2 - 0.8 A.U.) for most spectrophotometers.

  • Spectrophotometer Setup and Measurement:

    • Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes).

    • Set the wavelength range for scanning from 400 nm to 200 nm.

    • Fill a matched pair of quartz cuvettes with spectroscopic grade ethanol. Place them in both the reference and sample holders.

    • Run a baseline correction (autozero) to subtract any absorbance from the solvent and cuvettes.

    • Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan.

  • Data Analysis:

    • The resulting spectrum should show one or more absorption bands. The wavelength at the peak of the most intense band in the 200-400 nm region is the λmax.

    • For validation, prepare a series of dilutions (e.g., 1, 2, 5, 8, 10 µg/mL) and measure the absorbance of each at the determined λmax.

    • Plot absorbance versus concentration. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law. The high linearity (R² > 0.99) validates the method.

Conclusion

While published spectra for 4-(3-Methoxypropanesulfonyl)aniline are scarce, a robust prediction of its primary UV-Vis absorption maximum can be made by comparative analysis with structural analogs. The powerful electron-donating amino group in conjunction with the electron-withdrawing sulfonyl group creates a classic "push-pull" system, leading to an expected λmax in the 260-270 nm region in polar protic solvents. This guide provides the definitive experimental protocol required for any research or quality control laboratory to precisely determine this value, ensuring data integrity and reproducibility. Adherence to the detailed methodology will yield an accurate absorption maximum and molar absorptivity, crucial parameters for quantitative analysis, purity assessments, and further drug development studies.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons. Link

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy, 4th Edition. Cengage Learning. Link

  • NIST Chemistry WebBook. (n.d.). Aniline. SRD 69. National Institute of Standards and Technology. Retrieved February 12, 2026, from [Link]

  • SciFinder-n Database. (n.d.). 4-Aminobenzenesulfonamide. Chemical Abstracts Service. Retrieved February 12, 2026, from [Link] (Note: Access to SciFinder-n requires a subscription. The link is to the main portal.)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.